
N-(4-Acetylphenyl)-N~2~-ethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetylphenyl)-N~2~-ethylglycinamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of glycinamide, where the amide nitrogen is substituted with a 4-acetylphenyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-N~2~-ethylglycinamide typically involves the reaction of 4-acetylphenylamine with ethyl glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Acetylphenyl)-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 4-(Carboxyphenyl)-N~2~-ethylglycinamide.
Reduction: 4-(Hydroxyphenyl)-N~2~-ethylglycinamide.
Substitution: N-(4-Acetylphenyl)-N~2~-ethyl-N~2~-alkylglycinamide or N-(4-Acetylphenyl)-N~2~-ethyl-N~2~-acylglycinamide.
Applications De Recherche Scientifique
N-(4-Acetylphenyl)-N~2~-ethylglycinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a biochemical probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-Acetylphenyl)-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the ethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The glycinamide moiety can interact with the enzyme’s catalytic site, inhibiting its activity and leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
N-(4-Acetylphenyl)-N~2~-ethylglycinamide can be compared with other similar compounds, such as:
N-(4-Acetylphenyl)-N~2~-methylglycinamide: Similar structure but with a methyl group instead of an ethyl group. It may have different lipophilicity and biological activity.
N-(4-Acetylphenyl)-N~2~-propylglycinamide: Similar structure but with a propyl group instead of an ethyl group. It may have different steric effects and binding affinity.
N-(4-Acetylphenyl)-N~2~-isopropylglycinamide: Similar structure but with an isopropyl group instead of an ethyl group. It may have different hydrophobicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
111281-61-9 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-2-(ethylamino)acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-13-8-12(16)14-11-6-4-10(5-7-11)9(2)15/h4-7,13H,3,8H2,1-2H3,(H,14,16) |
Clé InChI |
AJMQLTGKGCKBBP-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(=O)NC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)


![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
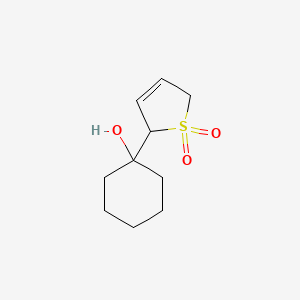
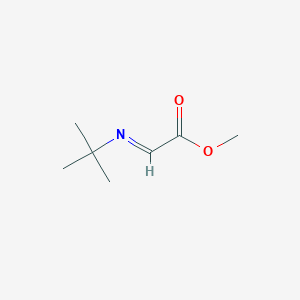
![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
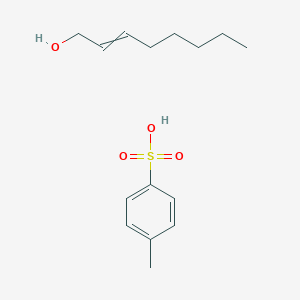

![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)
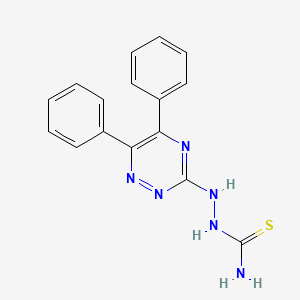
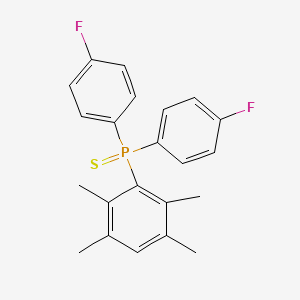
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)
